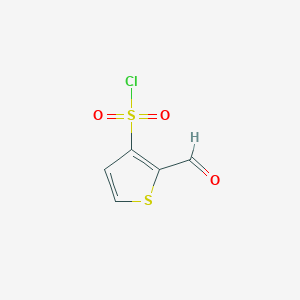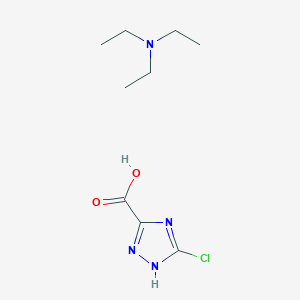
4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile is a chemical compound with the CAS Number: 1509390-72-0 . It has a molecular weight of 197.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F2NO/c1-10(14,9(11)12)8-4-2-7(6-13)3-5-8/h2-5,9,14H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Chemical Synthesis and Biological Evaluation
4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile is explored in the context of chemical synthesis and biological evaluation. One study discusses the synthesis and evaluation of novel selective androgen receptor modulators (SARMs), including derivatives like 4-(5-oxopyrrolidine-1-yl)benzonitrile. These compounds exhibit anabolic effects on muscles and the central nervous system while having neutral effects on the prostate (Aikawa et al., 2017).
Dermatological Applications
A specific derivative, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, is investigated for its potential use in dermatology, particularly for sebum control and treating androgenetic alopecia. This compound exhibits high potency, selectivity, and in vivo activity (Li et al., 2008).
Electrolyte Additive for Lithium Ion Batteries
In the field of energy storage, 4-(Trifluoromethyl)-benzonitrile is used as an electrolyte additive for high voltage lithium-ion batteries, enhancing cyclic stability and capacity retention (Huang et al., 2014).
Liquid Crystalline Behavior and Photophysical Properties
The study of luminescent derivatives of benzonitrile, such as 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, reveals their potential as mesogens (materials that exhibit liquid crystalline behavior). These compounds show promise in applications related to display technologies and optoelectronics (Ahipa et al., 2014).
Intermediate in HIV-1 Reverse Transcriptase Inhibitors
A study focuses on 4-((4-chloropyrimidin-2-yl)amino)benzonitrile as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, highlighting its relevance in the development of antiviral drugs (Ju Xiu-lia, 2015).
Urinary Urge Incontinence Treatment
The use of derivatives such as (S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile in the treatment of urinary urge incontinence is explored, emphasizing the importance of the Hantzsch reaction in its synthesis (Hopes et al., 2006).
Doping Control in Sports
Research on non-approved SARMs, such as LGD-4033, which includes a core structure of a class of SARMs with benzonitrile derivatives, underscores the compound's relevance in doping control and sports drug testing (Thevis et al., 2015).
Spiro Compound Synthesis
The sulfuric acid-promoted cascade cyclization of 2-(3-hydroxyprop-1-ynyl)benzonitriles for synthesizing spiro compounds is another application area. Such compounds are of interest due to their unique structural properties (Sun et al., 2017).
Properties
IUPAC Name |
4-(1,1-difluoro-2-hydroxypropan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-10(14,9(11)12)8-4-2-7(6-13)3-5-8/h2-5,9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALBSNWCYMYVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2613286.png)
![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2613287.png)




![N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2613297.png)






